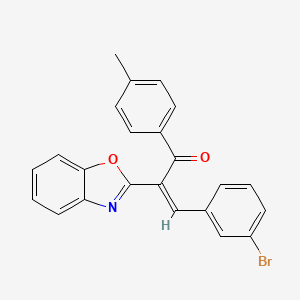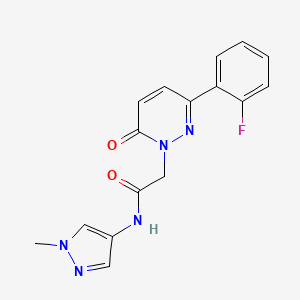![molecular formula C18H19N5O3 B12167842 N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12167842.png)
N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a hydroxyphenyl group, a tetrazolyl group, and a phenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with ethylamine under basic conditions to form N-(4-hydroxyphenyl)ethylamine.
Tetrazole Formation: The tetrazole ring is introduced by reacting 4-bromo-2-methylbenzonitrile with sodium azide in the presence of a copper catalyst to yield 4-(2-methyl-2H-tetrazol-5-yl)phenol.
Coupling Reaction: The final step involves coupling the hydroxyphenyl intermediate with the tetrazole derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
科学的研究の応用
N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The tetrazole ring may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide: Unique due to its combination of hydroxyphenyl and tetrazole groups.
N-(4-hydroxyphenyl)ethylamine: Lacks the tetrazole group, resulting in different reactivity and applications.
4-(2-methyl-2H-tetrazol-5-yl)phenol: Lacks the phenoxyacetamide moiety, affecting its chemical properties.
特性
分子式 |
C18H19N5O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H19N5O3/c1-23-21-18(20-22-23)14-4-8-16(9-5-14)26-12-17(25)19-11-10-13-2-6-15(24)7-3-13/h2-9,24H,10-12H2,1H3,(H,19,25) |
InChIキー |
GCBKDIAQHVTWAH-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide](/img/structure/B12167761.png)
![Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B12167780.png)

![7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167788.png)
![5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12167790.png)
![Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester](/img/structure/B12167807.png)
![4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12167817.png)

![N-[4-(acetylamino)phenyl]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12167820.png)


![Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12167830.png)

![N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12167838.png)
